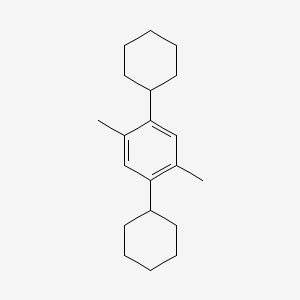

1,4-Dicyclohexyl-2,5-dimethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4516-08-9 |

|---|---|

Molecular Formula |

C20H30 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

1,4-dicyclohexyl-2,5-dimethylbenzene |

InChI |

InChI=1S/C20H30/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h13-14,17-18H,3-12H2,1-2H3 |

InChI Key |

UAISPGNSPLPAJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCCCC2)C)C3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dicyclohexyl 2,5 Dimethylbenzene and Analogues

Classical Electrophilic Aromatic Substitution Approaches for Dicyclohexylbenzene Synthesis

Traditional methods for synthesizing dicyclohexylbenzenes rely on well-established electrophilic aromatic substitution reactions, particularly Friedel-Crafts alkylation. This approach has been a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. mt.com

Friedel-Crafts Alkylation Protocols for Aryl-Cyclohexyl Bond Formation

The Friedel-Crafts alkylation is a primary method for attaching alkyl groups to an aromatic ring. mt.com In the context of synthesizing 1,4-dicyclohexyl-2,5-dimethylbenzene, the reaction would involve the alkylation of p-xylene (B151628) with a cyclohexylating agent. Common agents include cyclohexene (B86901) or a cyclohexyl halide, such as cyclohexyl chloride. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a classic and effective choice. mt.combeyondbenign.org

The mechanism begins with the activation of the alkylating agent by the Lewis acid catalyst. For instance, AlCl₃ reacts with a cyclohexyl halide to form a secondary cyclohexyl carbocation, which then acts as the electrophile. docsity.com This carbocation subsequently attacks the electron-rich p-xylene ring, leading to the formation of a resonance-stabilized intermediate known as an arenium ion. Aromaticity is restored when a proton is abstracted from the ring, typically by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst and yielding the alkylated product. mt.com

Table 1: Key Components in Classical Friedel-Crafts Alkylation for Dicyclohexylbenzene Synthesis

| Component | Role | Example(s) |

| Aromatic Substrate | Nucleophile | p-Xylene (1,4-dimethylbenzene) |

| Alkylating Agent | Source of Electrophile | Cyclohexene, Cyclohexyl Chloride |

| Catalyst | Lewis Acid (Electrophile Generator) | Anhydrous Aluminum Chloride (AlCl₃) |

Regioselectivity Control in Alkylation of Dimethylbenzene Scaffolds

Controlling the position of substitution (regioselectivity) is critical when synthesizing a specific isomer like this compound. The directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic attacks. In the case of the starting material, p-xylene (1,4-dimethylbenzene), the two methyl groups are activating and ortho-, para-directing. fiveable.me

Since the para positions (relative to each methyl group) are already occupied by the other methyl group, the incoming cyclohexyl electrophiles are directed to the available ortho positions. Therefore, the alkylation of p-xylene is expected to produce 2,5-dicyclohexyl-1,4-dimethylbenzene, which is the same as this compound. The symmetrical nature of p-xylene simplifies the outcome, as all four available positions on the ring are chemically equivalent for the first substitution. 123helpme.com

Challenges and Limitations in Preparation of Highly Substituted Arenes

Despite its utility, the classical Friedel-Crafts alkylation presents several significant challenges, especially for the synthesis of highly substituted arenes like this compound. libretexts.org

Polyalkylation : The introduction of an alkyl group, such as cyclohexyl, activates the aromatic ring, making the product more nucleophilic than the starting material. libretexts.orggauthmath.com This increased reactivity makes the mono-alkylated product susceptible to further alkylation, leading to a mixture of mono-, di-, and even poly-substituted products, which can be difficult to separate. fiveable.meyoutube.com

Carbocation Rearrangement : While less of a concern with a secondary carbocation like the cyclohexyl cation compared to primary alkyl halides, the possibility of rearrangement cannot be entirely dismissed under harsh reaction conditions. libretexts.orgresearchgate.net

Steric Hindrance : Introducing two bulky cyclohexyl groups onto the p-xylene ring at the 2 and 5 positions creates significant steric crowding. This steric hindrance can impede the second alkylation step, potentially requiring more forceful reaction conditions and leading to lower yields or the formation of undesired isomers if any thermodynamic rearrangement occurs. gauthmath.comstackexchange.comcerritos.edu The difficulty of forming sterically hindered amides and other crowded molecules is a known challenge in organic synthesis. ethz.chethz.ch

Catalyst and Environmental Issues : Traditional protocols often require stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst, which is consumed during the reaction and requires an aqueous workup. This generates a large amount of acidic waste, posing environmental concerns. beilstein-journals.org

Advanced Catalytic Routes for Dicyclohexylbenzene and Related Alkylbenzene Synthesis

To overcome the limitations of classical Friedel-Crafts reactions, research has focused on developing more sustainable and efficient catalytic systems. Heterogeneous catalysts, particularly molecular sieves like zeolites, have emerged as promising alternatives.

Heterogeneous Catalysis Employing Molecular Sieves (e.g., FAU-type Zeolites)

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites, making them effective solid acid catalysts for various organic transformations, including aromatic alkylation. nih.gov Large-pore zeolites, such as those with the Faujasite (FAU) framework (e.g., Zeolite Y), are particularly suitable for reactions involving bulky molecules like cyclohexene and substituted benzenes. mdpi.com

The alkylation reaction over a zeolite catalyst proceeds via a similar mechanism to the classical approach, but the active sites are protons associated with the aluminum centers in the zeolite framework. An olefin, such as cyclohexene, is protonated on a Brønsted acid site to form a carbocation, which then alkylates the aromatic ring. nih.gov The key advantages of using zeolite catalysts include:

High Activity and Selectivity : The defined pore structure of zeolites can impart shape selectivity, favoring the formation of specific isomers that fit within the catalyst's channels.

Reduced Waste : As solid catalysts, zeolites are easily separated from the reaction mixture by filtration, eliminating the need for a quenching step and reducing waste generation.

Regenerability and Reusability : Deactivated zeolites, often due to coke deposition, can be regenerated by calcination, allowing for their reuse and making the process more cost-effective and environmentally friendly. mdpi.com

Optimization of Reaction Parameters in Zeolite-Catalyzed Alkylation

The efficiency and selectivity of zeolite-catalyzed alkylation are highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield of the desired product, this compound.

Temperature : Reaction temperature influences both reaction rate and catalyst stability. While higher temperatures can increase the rate of alkylation, they can also promote side reactions and lead to faster catalyst deactivation. mdpi.com For instance, in the alkylation of toluene, higher temperatures can alter product selectivity. researchgate.net

Reactant Ratio : The molar ratio of the aromatic compound to the alkylating agent (e.g., p-xylene to cyclohexene) is a critical parameter. A high aromatic-to-olefin ratio is often used to suppress olefin oligomerization and minimize polyalkylation, thereby increasing selectivity towards the mono- and di-alkylated products. mdpi.comresearchgate.net

Catalyst Properties : The choice of zeolite and its properties, such as pore size, crystal size, and acidity (Si/Al ratio), significantly impacts the catalytic performance. researchgate.netchemicke-listy.cz For bulky molecules, large-pore zeolites like FAU, Beta, or Mordenite are preferred to avoid diffusion limitations. mdpi.comlidsen.com Modifying zeolites, for example by coating their surfaces, can further enhance selectivity for specific isomers like p-xylene in other alkylation reactions. mdpi.com

Table 2: Influence of Reaction Parameters on Zeolite-Catalyzed Alkylation

| Parameter | Effect on Reaction | General Optimization Strategy |

| Temperature | Affects reaction rate, product distribution, and catalyst lifespan. | Balance rate and selectivity; avoid excessive temperatures to minimize side reactions and coking. |

| Aromatic/Olefin Ratio | High ratios favor mono-alkylation and suppress olefin oligomerization. | Use a significant excess of the aromatic substrate to maximize desired product selectivity. |

| Catalyst Loading | Influences the overall conversion rate. | Optimize to ensure sufficient active sites without causing diffusion issues or unnecessary cost. |

| Zeolite Structure | Pore size and channel structure determine shape selectivity and reactant accessibility. | Select large-pore zeolites (e.g., FAU, Beta) for bulky reactants and products. |

Transalkylation Strategies for Enhanced Product Yield

In the synthesis of alkylated aromatic compounds like this compound, the initial alkylation reaction often produces a mixture of products, including mono-, di-, and poly-alkylated species. To maximize the yield of the desired product, transalkylation is a key strategy. This process involves the redistribution of alkyl groups among aromatic nuclei, typically in the presence of a catalyst.

This strategy is particularly valuable in industrial-scale synthesis where maximizing the conversion of raw materials is crucial. By recycling the poly-alkylated fraction, the process becomes more sustainable and cost-effective.

Emerging Synthetic Strategies for Sterically Hindered Aromatic Systems

The synthesis of sterically hindered molecules such as this compound presents unique challenges due to the crowding around the aromatic core, which can impede standard reactions. Researchers are continuously developing novel methods to overcome these steric barriers and construct complex aromatic systems with greater efficiency and control.

Acid-catalyzed annulation, or benzannulation, represents a powerful method for constructing polycyclic arenes from simpler starting materials. researchgate.net These reactions involve the formation of a new benzene (B151609) ring fused to an existing molecular scaffold. Brønsted acids are frequently used as efficient and environmentally friendly organocatalysts for these transformations. nih.gov

A notable advancement is the acid-catalyzed bisannulation reaction, which allows for the synthesis of highly substituted and sterically hindered phenanthrenes. rsc.org For example, treating 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of a catalyst like B(C₆F₅)₃ can produce 4,5-diarylphenanthrenes with high regioselectivity. rsc.org This strategy demonstrates the potential for constructing complex, sterically congested polycyclic systems that would be difficult to access through traditional methods. Such approaches are part of a broader effort to develop modular synthetic routes to diverse polycyclic conjugated hydrocarbons. digitellinc.com

| Reaction Type | Catalyst Type | Key Feature | Application Example |

| Benzannulation | Brønsted Acid | Eco-friendly catalysis | Synthesis of polysubstituted carbazoles |

| Bisannulation | Lewis Acid (e.g., B(C₆F₅)₃) | High regioselectivity | Synthesis of sterically hindered 4,5-diarylphenanthrenes |

| Annulation | Palladium | Aryne annulation | Formation of fused polycyclic aromatics from 2-halobiaryls |

This table summarizes key features of various annulation strategies for synthesizing complex aromatic compounds.

Direct functionalization of carbon-hydrogen (C–H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. C–H borylation, in particular, introduces a versatile boronic ester group that can be readily converted into a wide range of other functional groups. However, C–H bonds at sterically congested positions have traditionally been difficult to functionalize. acs.orgacs.org

Recent breakthroughs have provided new catalytic systems capable of overcoming this steric hindrance. While iridium-based catalysts are common, they often fail to functionalize crowded C–H bonds. acs.orgacs.org To address this, researchers have developed the first platinum-based catalyst for the C–H borylation of arenes, which shows a high tolerance for steric hindrance and allows for the borylation of 1,3,5-trisubstituted arenes. acs.orgacs.org This provides access to valuable 2,6-disubstituted phenylboronic esters, which are key building blocks for hindered arene derivatives. acs.orgacs.org

Another innovative, metal-free approach uses a boron cluster-based electrophile. This two-step strategy enables the electrophilic C–H borylation of hindered arenes to generate aryl boronic esters that are inaccessible by other direct methods. nih.gov The unique properties of the boron cluster intermediate afford regioselectivity with distinct steric and electronic control. nih.gov

| Catalyst System | Key Advantage | Substrate Example | Reference |

| Platinum-based | High tolerance to steric hindrance | 1,3,5-trisubstituted arenes | acs.orgacs.org |

| Boron Cluster (metal-free) | Access to otherwise inaccessible boronic esters | Sterically hindered alkyl- and haloarenes | nih.gov |

| Iridium-based | Sterically controlled meta-selectivity | Alkylbenzenes | berkeley.edu |

This table presents emerging catalyst systems for the C–H borylation of sterically hindered arenes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology is particularly effective for carbon-carbon bond formation in the synthesis of aromatic compounds.

Recent research has demonstrated the use of microwave (MW)-assisted catalysis for the C–C bond formation of diarylacetylenes and aromatic hydrocarbons under continuous-flow conditions. researchgate.net Using a platinum-on-beaded activated carbon (Pt/CB) catalyst, various fused aromatic compounds were synthesized via dehydrogenative C–C bond formation without the need for oxidants or bases. researchgate.net The selective absorption of microwaves by the carbon support generates localized high temperatures, driving the reaction efficiently. researchgate.net This method represents an ideal reaction with minimal energy input and waste production. researchgate.net The high yields and rapid nature of microwave-assisted synthesis make it a valuable strategy for constructing complex aromatic architectures. ntu.ac.uk

Chromatographic and Crystallization Techniques for Isolation and Purification of Dicyclohexyl-dimethylbenzene

The purification of the target compound, this compound, from a reaction mixture containing isomers (e.g., 1,3- and 1,2-isomers), starting materials, and byproducts is a critical step. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatography: Column chromatography is a fundamental technique for separating components of a mixture. For nonpolar compounds like dicyclohexyl-dimethylbenzene, silica (B1680970) gel is a common stationary phase, with a nonpolar eluent such as petroleum ether or a hexane/ethyl acetate (B1210297) mixture. rsc.org The separation is based on the differential adsorption of the components onto the silica gel. Isomers with different steric profiles, like the xylene isomers, can often be separated using this method. ntu.ac.uk For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be utilized.

Crystallization: Crystallization is a powerful purification technique for solid compounds based on differences in solubility. esisresearch.org The crude product is dissolved in a suitable hot solvent in which it is highly soluble, while impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution. esisresearch.org This process, known as recrystallization, can be repeated until a constant melting point is achieved, indicating high purity. esisresearch.org

For complex mixtures, hybrid processes that combine chromatography and crystallization can be highly effective. researchgate.net An initial chromatographic step can partially enrich the desired product, which is then subjected to crystallization to achieve final purity. researchgate.net In some cases, specialized techniques like stripping crystallization, which combines melt crystallization and vaporization, can be used to purify isomers. researchgate.net

| Technique | Principle | Application | Key Considerations |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of isomers and byproducts | Choice of stationary phase (e.g., silica gel) and eluent |

| Recrystallization | Differential solubility in a solvent | Final purification of the solid product | Selection of an appropriate solvent; slow cooling for larger crystals |

| Hybrid Process | Combination of chromatography and crystallization | Purification of complex mixtures | Lowers the purification demand on each individual step |

This table outlines common techniques for the isolation and purification of aromatic compounds like this compound.

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of 1,4-Dicyclohexyl-2,5-dimethylbenzene and Related Systems

The conformation of substituted benzene (B151609) derivatives is a balance between the electronic properties of the aromatic ring and the steric demands of the substituents. In this compound, the presence of four alkyl groups creates a crowded environment that leads to distinct structural features.

The benzene ring is archetypically planar, with sp² hybridized carbons and ideal bond angles of 120°. youtube.commsu.edu However, bulky substituents can cause distortions to relieve steric strain. msu.edu In this compound, the four substituents force deviations from ideal planarity. The cyclohexyl groups, which are larger and more sterically demanding than the methyl groups, are particularly impactful. libretexts.org

To minimize steric hindrance between the ortho-disposed methyl and cyclohexyl groups and between the substituents and the aromatic ring hydrogens, several structural adjustments occur:

Bond Angle Distortion: The C-C-C bond angles within the benzene ring may deviate from the ideal 120° to push the substituents further apart.

Out-of-Plane Bending: The C-C bonds connecting the substituents to the ring can be bent out of the plane of the aromatic ring.

Substituent Conformation: The cyclohexyl rings will adopt a stable chair conformation, and their orientation relative to the benzene ring will be optimized to minimize steric clashes. msu.edu The equatorial position is generally favored for large substituents on a cyclohexane (B81311) ring to reduce 1,3-diaxial interactions. libretexts.org

These steric effects create a molecule where the substituents are tilted with respect to the central benzene ring, leading to a more complex three-dimensional structure.

In highly substituted systems, steric congestion can lead to the adoption of "propeller-like" conformations, where the substituents are twisted out of the plane of the central ring in a chiral, propeller-like fashion. chemrxiv.orgresearchgate.net This is particularly well-studied in propeller-shaped polycyclic aromatic hydrocarbons, termed "propellerenes," and analogues like benzene-1,3,5-tricarboxamides (BTAs). researchgate.netchemrxiv.org

The conformational preference in these molecules is determined by the flexibility of the substituent "wings." researchgate.net

Flexible Substituents: Systems with relatively flexible substituents, such as ortho-substituted propellerenes, tend to adopt a more distorted C₂ conformation. This allows for a more stabilizing interaction energy by enabling shorter radial bonds between the core and the wings. chemrxiv.orgchemrxiv.org

Rigid Substituents: Molecules with more rigid wings, like those with fused benzenoid rings, cannot deform sufficiently to avoid steric clashes and thus prefer a D₃ conformation. chemrxiv.orgchemrxiv.org

| System Type | Substituent Flexibility | Preferred Conformation | Structural Rationale |

|---|---|---|---|

| Ortho-substituted Propellerenes | High (Flexible) | C₂ (Distorted) | Allows for shorter, more stable radial bonds to avoid steric clash. chemrxiv.orgchemrxiv.org |

| Benzenoid-substituted Propellerenes | Low (Rigid) | D₃ | Rigid wings necessitate longer radial bonds to minimize steric hindrance. chemrxiv.orgchemrxiv.org |

| Benzene-1,3,5-tricarboxamides (BTAs) | Moderate | Twisted (Propeller-like) | Rotation around Ph-CO and Ph-NH bonds to balance steric and electronic effects. nih.gov |

Non-Covalent Interactions in Dicyclohexylbenzene Analogues

Non-covalent interactions are the primary forces governing the organization of molecules in the solid state and in supramolecular assemblies. researchgate.netnih.gov These interactions, though individually weak, collectively play a decisive role in determining the structure and stability of materials. mdpi.com

Aromatic π-π stacking is a key interaction in the assembly of molecules containing phenyl rings. cam.ac.uk It arises from a combination of electrostatic interactions (quadrupole-dipole or quadrupole-quadrupole) and dispersion forces. comporgchem.comresearchgate.net The geometry of the interaction significantly affects its strength. While a face-to-face "sandwich" configuration is possible, a parallel-displaced or slip-stacked arrangement is often more favorable as it minimizes electrostatic repulsion between the electron-rich π-clouds. ohio-state.edu

Substituents on the benzene ring can tune the strength of these interactions. All monosubstituted benzene dimers tend to bind more strongly than the benzene dimer itself, with both electrostatic and dispersion forces contributing to this increased binding. researchgate.net The interaction between a benzene ring and a cyclohexane ring, a relevant model for dicyclohexylbenzene systems, is somewhat stronger than that of two benzene or two cyclohexane dimers, with dispersion forces playing a major role. nih.gov

| Interaction Type | Typical Geometry | Dominant Forces | Relative Strength |

|---|---|---|---|

| Benzene-Benzene | Parallel-displaced | Dispersion, Electrostatics ohio-state.edu | Baseline |

| Substituted Benzene-Benzene | Parallel-displaced | Dispersion, Electrostatics researchgate.net | Stronger than benzene-benzene comporgchem.comresearchgate.net |

| Benzene-Cyclohexane | Stacked | Dispersion nih.gov | Slightly stronger than benzene-benzene nih.gov |

Hydrogen bonding is a highly directional and specific non-covalent interaction that is fundamental to supramolecular chemistry and biological systems. rsc.orgnih.gov In analogues of this compound, particularly amide-containing structures like BTAs, hydrogen bonds are the primary driving force for self-assembly. nih.gov

In BTAs, threefold, intermolecular N-H…O hydrogen bonds link neighboring molecules, causing them to stack into long, one-dimensional supramolecular polymers. nih.govrsc.org The strength and cooperativity of these hydrogen bonds dictate the stability of the resulting fibrous structures. nih.gov

Van der Waals interactions are ubiquitous, non-directional forces that arise from temporary fluctuations in electron density. researchgate.net While weaker than hydrogen bonds or strong π-π stacking, they are the sum of all attractive and repulsive forces between molecules and are crucial for dense packing in the solid state. researchgate.netsciencenet.cn

In molecules where strong, directional interactions like hydrogen bonds are absent, van der Waals forces often dominate the crystal packing. researchgate.net For nonpolar molecules like 1,4-dicyclohexylbenzene (B85463), these dispersive forces are the primary contributors to the lattice energy. The large surface area of the cyclohexyl and phenyl groups allows for extensive van der Waals contacts, promoting efficient packing in the crystal. sciencenet.cn These weak forces, in concert with any weak C-H…π interactions, determine the final three-dimensional arrangement of the molecules. researchgate.net

Influence of Steric Bulk on Non-Covalent Interaction Networks

The molecular architecture of this compound, characterized by the presence of bulky cyclohexyl and smaller methyl substituents on the central benzene ring, significantly governs the nature and hierarchy of its non-covalent interaction networks in the condensed phase. The steric hindrance imposed by these groups plays a crucial role in dictating the preferred intermolecular arrangements, favoring weaker, dispersed interactions over more directional ones that might be observed in less sterically crowded aromatic systems.

The primary non-covalent forces at play in the crystal lattice of this compound are van der Waals interactions, which can be further broken down into dispersion forces and steric repulsion. Due to the bulky nature of the cyclohexyl groups, close packing of the aromatic rings in a face-to-face (π-π stacking) or edge-to-face (C-H···π) arrangement is sterically hindered. Consequently, the crystal packing is likely dominated by a network of numerous, weaker C-H···H-C and C-H···C (van der Waals) contacts involving the hydrogen atoms of the cyclohexyl and methyl groups, as well as the carbon atoms of the aromatic and aliphatic rings.

Theoretical calculations on model systems provide insight into the energetics of the constituent interactions. For instance, the interaction between a benzene molecule and a methane (B114726) molecule, which can be seen as a simplified model for the interaction of a neighboring molecule's methyl group with the aromatic ring of this compound, has a calculated interaction energy of -1.45 kcal/mol. acs.org Similarly, the benzene-ethane complex, a proxy for the interaction with a portion of the cyclohexyl ring, exhibits a slightly stronger interaction energy of -1.82 kcal/mol. acs.org These calculations highlight that dispersion is the primary attractive force in these types of interactions. acs.org

The electrostatic component of these interactions, while smaller than the dispersion component, is highly dependent on the orientation of the interacting molecules. acs.org In the case of this compound, the steric bulk of the cyclohexyl groups forces a complex potential energy surface with numerous shallow minima, corresponding to various arrangements where the molecules can optimize their van der Waals contacts without incurring significant steric penalties.

The table below presents calculated interaction energies for model systems that represent the types of non-covalent interactions expected to be significant in the crystal packing of this compound.

| Interacting Pair | Interaction Energy (kcal/mol) | Primary Attractive Force |

|---|---|---|

| Benzene-Methane | -1.45 | Dispersion |

| Benzene-Ethane | -1.82 | Dispersion |

Computational and Theoretical Investigations of 1,4 Dicyclohexyl 2,5 Dimethylbenzene

Density Functional Theory (DFT) Studies on Substituted Benzene (B151609) Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly well-suited for studying substituted benzene rings, providing insights into their geometry, stability, and electronic properties. researchgate.netrsc.org DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and predict properties like bond lengths, bond angles, and total energy. researchgate.netbohrium.com

The electronic structure of benzene is a cornerstone of organic chemistry, characterized by a delocalized π-electron system that imparts significant stability. youtube.com In an unsubstituted benzene molecule, which possesses D6h symmetry, all carbon-carbon bond lengths are identical (approximately 1.40 Å), a value intermediate between a typical single (1.54 Å) and double (1.34 Å) bond. youtube.comnih.gov This uniformity is a key indicator of electron delocalization. youtube.com

Table 1: Representative Bond Lengths in Aromatic Hydrocarbons

| Bond Type | Typical Bond Length (Å) | Benzene C-C Bond Length (Å) |

|---|---|---|

| C-C Single Bond | 1.54 | N/A |

| C=C Double Bond | 1.34 | N/A |

| Benzene C-C | N/A | 1.39-1.40 |

This table provides a general comparison of carbon-carbon bond lengths.

Aromaticity is a fundamental concept that describes the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Several computational indices have been developed to quantify this property.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of the ring. Aromatic systems exhibit negative NICS values (e.g., around -10.20 for benzene), indicating a diamagnetic ring current, while antiaromatic systems have positive values. bohrium.comresearchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system (like benzene, with a calculated value of ~0.99), while a value of 0 or less indicates a non-aromatic or antiaromatic system. researchgate.netnih.gov

Para-Delocalization Index (PDI): The PDI quantifies the electron delocalization between para-related carbon atoms. biointerfaceresearch.com For benzene, the PDI is approximately 0.101. researchgate.net

Aromatic Fluctuation Index (FLU): The FLU index measures electron delocalization fluctuation between adjacent atoms. A value close to zero is indicative of high aromaticity, as seen in benzene. nih.govresearchgate.net

For 1,4-dicyclohexyl-2,5-dimethylbenzene, the steric hindrance caused by the bulky cyclohexyl groups could lead to minor distortions of the benzene ring from planarity. Such distortions, however slight, would likely result in a small decrease in aromaticity compared to unsubstituted benzene. This would be reflected in HOMA values slightly less than 1 and NICS(1) values that are slightly less negative.

Table 2: Common Aromaticity Indices with Benzene as a Reference

| Index | Description | Reference Value for Benzene | Expected Trend for this compound |

|---|---|---|---|

| HOMA | Based on bond length equalization | ~0.99 researchgate.net | Slightly lower due to potential steric strain |

| NICS(1) | Magnetic criterion measured 1Å above the ring | ~ -10.20 ppm researchgate.net | Slightly less negative |

| PDI | Measures para-electron delocalization | ~0.101 researchgate.net | Minor changes expected |

| FLU | Based on electron delocalization fluctuation | ~0.00 researchgate.net | Slightly higher (closer to non-aromatic) |

This interactive table summarizes key aromaticity indices.

The stability of aromatic compounds is intrinsically linked to the delocalization of π-electrons across the ring. nih.gov In substituted benzenes, the nature of the substituents governs the distribution of electron density. jlu.edu.cn Alkyl groups, such as methyl and cyclohexyl, are weak electron-donating groups. They can increase the electron density of the aromatic ring through an inductive effect.

In a sterically hindered arene like this compound, the charge distribution is expected to be largely symmetrical due to the para and pseudo-para arrangement of the substituents. However, the bulky cyclohexyl groups can influence the π-electron system. Theoretical analyses, such as Natural Bond Orbital (NBO) calculations, can be used to quantify the charge transfer between the substituents and the aromatic ring. nih.gov Joint experimental and theoretical studies on other substituted systems have shown that even with bulky groups, benzene-based linkers effectively maintain delocalized charge carriers. nih.govdatapdf.com The primary effect of steric hindrance is often on the molecule's conformation rather than a fundamental disruption of the aromatic electronic system. nih.gov

Molecular Modeling and Simulation Approaches for Conformational Analysis

The most stable conformation of a cyclohexane (B81311) ring is the "chair" form, which minimizes both angle strain and torsional strain. sapub.org When a substituent is attached to a cyclohexane ring, it can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring). To minimize steric repulsion, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the equatorial position. sapub.orglibretexts.org

For this compound, each cyclohexyl group is attached to the benzene ring. The most stable conformation for each individual cyclohexyl ring will be a chair. Furthermore, the bond connecting the cyclohexyl ring to the benzene ring will preferentially adopt a conformation where the benzene ring is in an equatorial position relative to the cyclohexyl ring.

Table 3: Qualitative Stability of Potential Conformers

| Cyclohexyl Group 1 Position | Cyclohexyl Group 2 Position | Relative Orientation | Predicted Stability | Rationale |

|---|---|---|---|---|

| Equatorial | Equatorial | Anti (opposite sides) | Most Stable | Minimizes steric hindrance between all substituents. |

| Equatorial | Equatorial | Syn (same side) | Less Stable | Increased steric clash between cyclohexyl and methyl groups. |

| Axial | Equatorial | N/A | Unlikely | High energy due to 1,3-diaxial interactions. |

| Axial | Axial | N/A | Least Stable | Very high steric strain. |

This table outlines the predicted stability of different conformations.

Two primary dynamic processes are relevant for this compound: the rotation of the cyclohexyl groups around the single bond connecting them to the benzene ring, and the chair-flip inversion of the cyclohexane rings themselves.

The rotation of a group attached to an aromatic ring is associated with an energetic barrier. nih.gov For the cyclohexyl groups in this molecule, rotation would be significantly hindered by the presence of the ortho-methyl groups. Computational methods can map the potential energy surface for this rotation, revealing the energy minima (stable conformations) and the transition states (rotational barriers). The barrier to rotation is expected to be substantial due to the steric clash that would occur as the hydrogen atoms on the cyclohexyl ring pass by the methyl groups.

The chair-flip of a cyclohexane ring is a well-understood process that interconverts axial and equatorial substituents. The energy barrier for this process in unsubstituted cyclohexane is about 10-11 kcal/mol. For the cyclohexyl rings in this compound, the presence of the very bulky phenylmethyl substituent would make the conformation with this group in an axial position highly unfavorable, thus creating a strong preference for the equatorial conformer and potentially altering the dynamics of the ring flip. acs.org

Theoretical Studies on Intermolecular Interactions in Condensed Phases

The arrangement and interaction of molecules in condensed phases are pivotal in determining the material properties of organic compounds. For this compound, with its bulky cyclohexyl and electron-donating methyl substituents, these interactions are multifaceted, involving a combination of steric and electronic effects.

Modeling Aromatic Adsorption on Surfaces

The adsorption of aromatic molecules is broadly categorized into physisorption, dominated by van der Waals forces, and chemisorption, which involves the formation of chemical bonds with the surface. The presence of alkyl and cycloalkyl substituents on the benzene ring, as in this compound, is expected to significantly influence the adsorption energy and geometry. The bulky cyclohexyl groups would likely introduce steric hindrance, potentially affecting the orientation of the aromatic ring relative to the surface.

Computational studies on benzene adsorption on metal surfaces have shown that the inclusion of van der Waals interactions is crucial for accurately describing the binding energy. These forces contribute significantly, even in systems where chemisorption occurs. For a substituted benzene like this compound, the large, polarizable cyclohexyl groups would enhance the van der Waals interactions with the surface, likely leading to a stronger physisorption energy compared to unsubstituted benzene.

The orientation of the adsorbed molecule is another critical aspect. Studies on benzene on silica (B1680970) surfaces have shown that the molecule can adopt various orientations, with the ring being nearly perpendicular or tilted at an angle to the surface, depending on the surface chemistry. For this compound, the bulky substituents would likely favor an orientation that minimizes steric clash while maximizing favorable interactions.

Table 1: Representative Adsorption Energies of Aromatic Molecules on Metal Surfaces (Theoretical Values)

This table presents a selection of theoretical adsorption energies for benzene on different metal surfaces, illustrating the range of interaction strengths. These values serve as a baseline for estimating the behavior of more complex molecules like this compound.

| Aromatic Molecule | Surface | Adsorption Energy (eV) | Primary Interaction Type |

|---|---|---|---|

| Benzene | Au(111) | -0.4 to -0.8 | Physisorption |

| Benzene | Ag(111) | -0.5 to -0.7 | Physisorption |

| Benzene | Cu(111) | -0.6 to -0.9 | Physisorption/Weak Chemisorption |

| Benzene | Pt(111) | -1.5 to -2.0 | Chemisorption |

Investigation of Binding Strengths in Non-Covalent Complexes

Non-covalent interactions, particularly π-π stacking and CH-π interactions, are fundamental to the structure and properties of molecular materials. In the case of this compound, the interplay between the aromatic core and the bulky, aliphatic substituents creates a complex landscape for these interactions.

Computational methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are often employed to accurately calculate the binding energies of such non-covalent complexes. These high-level quantum chemical methods are necessary to capture the subtle dispersion forces that are dominant in these interactions.

Table 2: Calculated Interaction Energies for Substituted Benzene Dimers (Sandwich Configuration)

This table provides theoretical interaction energies for various substituted benzene dimers in a sandwich configuration, highlighting the influence of different substituents on π-π stacking interactions. This data can be used to infer the behavior of this compound.

| Substituent (X) in C6H5X-C6H6 | Interaction Energy (kcal/mol) | Nature of Substituent |

|---|---|---|

| -H (Benzene) | -1.6 | Neutral |

| -CH3 (Toluene) | -1.8 | Electron-donating |

| -OH (Phenol) | Electron-donating | |

| -CN (Benzonitrile) | -2.5 | Electron-withdrawing |

Reaction Mechanism Studies and Reactivity Predictions

The chemical reactivity of this compound is largely governed by the electronic properties of the substituted benzene ring. Computational chemistry provides powerful tools to elucidate reaction mechanisms and predict the regioselectivity and energetics of chemical transformations.

Computational Elucidation of Electrophilic Substitution Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For this compound, the presence of two electron-donating methyl groups and two bulky cyclohexyl groups directs the position of electrophilic attack. The methyl groups are activating and ortho-, para-directing. Since the para positions are occupied by the cyclohexyl groups, electrophilic substitution is expected to occur at the positions ortho to the methyl groups.

Computational studies on the electrophilic substitution of substituted benzenes typically involve calculating the energies of the intermediate carbocations (arenium ions or σ-complexes) formed upon attack of the electrophile at different positions on the ring. The stability of these intermediates is a key indicator of the preferred reaction pathway. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction at that position.

For this compound, electrophilic attack at the positions ortho to the methyl groups would lead to a carbocation that is stabilized by the electron-donating effect of the adjacent methyl group. The bulky cyclohexyl groups, while primarily alkyl in nature and thus weakly activating, could also exert steric effects, potentially hindering the approach of the electrophile to the adjacent positions. DFT calculations are well-suited to model these competing electronic and steric effects and to predict the most likely site of substitution.

Energetic Profiles of Key Transformations of Dicyclohexylbenzene Derivatives

While specific computational studies on the energetic profiles of transformations of this compound are not available, the principles of reaction energy profiles can be applied from studies on related molecules. Key transformations could include isomerization, dehydrogenation of the cyclohexyl rings to form biphenyl (B1667301) derivatives, or further electrophilic substitution.

A reaction energy profile maps the change in potential energy as reactants are converted into products, passing through transition states and intermediates. The height of the energy barrier from the reactants to the transition state determines the reaction rate.

For a hypothetical isomerization of this compound to a different isomer, computational methods could be used to calculate the energies of the starting material, the product, and the transition state connecting them. This would reveal the kinetic and thermodynamic favorability of the isomerization.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for the structural assignment of 1,4-Dicyclohexyl-2,5-dimethylbenzene, offering detailed insights into the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the two cyclohexyl rings.

Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups. This symmetry simplifies the aromatic region of the spectrum, which is expected to show a single signal. The chemical shift of these aromatic protons would be influenced by the electron-donating nature of the alkyl substituents. For comparison, the aromatic protons in the parent 1,4-dicyclohexylbenzene (B85463) appear at approximately 7.13 ppm. chemicalbook.com The presence of two additional methyl groups in this compound would likely cause a slight upfield shift of this signal.

The protons of the cyclohexyl rings will be split into multiple signals due to their different chemical environments (methine, axial, and equatorial). The methine proton directly attached to the benzene (B151609) ring is expected to be the most downfield of the alicyclic protons. The remaining methylene (B1212753) protons of the cyclohexyl ring will appear as a complex series of multiplets in the upfield region of the spectrum. For 1,4-dicyclohexylbenzene, these cyclohexyl protons resonate in the range of 1.24 to 1.91 ppm, with the methine proton at approximately 2.46 ppm. chemicalbook.com A similar pattern is expected for this compound. The six protons of the two methyl groups, being equivalent, will give rise to a single sharp signal. In 1,4-dimethylbenzene (p-xylene), the methyl protons appear around 2.3 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.2 | s (singlet) |

| Cyclohexyl-CH (methine) | ~2.5 | m (multiplet) |

| Methyl-H | ~2.3 | s (singlet) |

| Cyclohexyl-CH₂ (alicyclic) | 1.2-1.9 | m (multiplet) |

Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms. One would expect to see distinct signals for the different types of carbon atoms: quaternary aromatic carbons, protonated aromatic carbons, methyl carbons, and the carbons of the cyclohexyl rings.

Based on data for related compounds like 1,4-dimethylbenzene and 1,4-dicyclohexylbenzene, the aromatic carbons are expected to resonate in the region of 125-150 ppm. docbrown.info The carbons of the cyclohexyl rings will appear in the aliphatic region, typically between 25 and 45 ppm. The methyl carbons will show a signal at the most upfield region of the spectrum, likely around 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, substituted with cyclohexyl) | ~145-150 |

| Aromatic C (quaternary, substituted with methyl) | ~130-135 |

| Aromatic CH | ~125-130 |

| Cyclohexyl CH (methine) | ~40-45 |

| Cyclohexyl CH₂ | ~25-35 |

| Methyl C | ~15-20 |

Note: These are predicted values based on the analysis of structurally similar compounds.

For unambiguous assignment of all proton and carbon signals, especially in the complex aliphatic region of the cyclohexyl rings, two-dimensional (2D) NMR techniques are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms. sdsu.edu This would be particularly useful in tracing the connectivity within the cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₂₀H₃₀. The monoisotopic mass of this compound is calculated to be 270.2348 u. chemspider.com HRMS can confirm this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Molecular Weight and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₀ |

| Average Mass | 270.460 u |

| Monoisotopic Mass | 270.2348 u chemspider.com |

Under electron ionization (EI), the molecular ion of this compound would be formed, which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that can aid in structural identification. For dialkyl-substituted benzenes, a common fragmentation pathway is the benzylic cleavage, leading to the loss of an alkyl radical. docbrown.info

For this compound, several key fragmentation pathways can be predicted:

Loss of a methyl group : Cleavage of a C-C bond between the aromatic ring and a methyl group would result in a [M-15]⁺ ion.

Loss of a cyclohexyl group : Cleavage of the bond between the aromatic ring and a cyclohexyl group would lead to a [M-83]⁺ ion.

Benzylic cleavage within the cyclohexyl ring : Fragmentation can also occur within the cyclohexyl ring, leading to the loss of smaller alkyl fragments.

Formation of a tropylium (B1234903) ion : A common rearrangement in alkylbenzenes is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which would likely be a prominent peak in the mass spectrum. docbrown.info

The mass spectrum of the related 1,4-dicyclohexylbenzene shows a strong molecular ion peak at m/z 242, and significant fragments corresponding to the loss of cyclohexyl and smaller aliphatic fragments. chemicalbook.com A similar behavior would be expected for this compound, with the molecular ion at m/z 270 and a base peak likely corresponding to a stable benzylic cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

| 270 | [C₂₀H₃₀]⁺ | Molecular Ion (M⁺) |

| 255 | [C₁₉H₂₇]⁺ | Loss of a methyl radical (•CH₃) |

| 187 | [C₁₄H₁₉]⁺ | Loss of a cyclohexyl radical (•C₆H₁₁) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: These are predicted fragmentation pathways based on general principles of mass spectrometry and data from related compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule, providing detailed insights into its constituent functional groups and their arrangement. The vibrational spectrum is a unique molecular fingerprint, determined by the masses of the atoms and the force constants of the bonds connecting them. In a molecule as complex as this compound, with 50 atoms, a large number of fundamental vibrations (3N-6, where N is the number of atoms) are theoretically possible, leading to a rich and informative spectrum.

Identification of Aromatic and Alicyclic Vibrational Modes

The vibrational spectrum of this compound can be conceptually divided into contributions from its three primary structural components: the central tetrasubstituted benzene ring, the two cyclohexyl rings, and the two methyl groups. Each of these components gives rise to characteristic vibrational bands.

Aromatic Ring Vibrations: The benzene core is characterized by several distinct modes. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. nist.govbris.ac.uk In-plane C-C stretching vibrations of the aromatic ring are observed in the 1600-1400 cm⁻¹ range. nist.govbris.ac.uk These often appear as a pair of bands, one near 1600 cm⁻¹ and another near 1500 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and highly sensitive to the substitution pattern, as discussed in the following section. bris.ac.uk

Alicyclic Ring Vibrations: The cyclohexyl groups contribute intense bands corresponding to C-H stretching vibrations of their methylene (CH₂) and methine (CH) groups. These sp³ C-H stretching modes are found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. bris.ac.uk The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a clear indicator of the molecule's mixed aromatic-alicyclic nature. nist.gov Additionally, the CH₂ groups of the cyclohexane (B81311) rings exhibit characteristic scissoring (bending) vibrations around 1470-1448 cm⁻¹. libretexts.org

Methyl Group Vibrations: The two methyl (CH₃) groups attached to the benzene ring also produce distinct vibrational signatures. These include symmetric and asymmetric C-H stretching modes within the 2960-2870 cm⁻¹ range, overlapping with the cyclohexyl C-H stretches. Furthermore, characteristic methyl bending vibrations (scissoring and rocking) are expected, with a notable symmetric bend (umbrella mode) often appearing around 1375 cm⁻¹. bris.ac.uk

The table below summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | Aromatic (Benzene) | 3100 - 3000 |

| C-H Stretching (Asymmetric & Symmetric) | Alicyclic (Cyclohexyl) | 2960 - 2850 |

| C-H Stretching (Asymmetric & Symmetric) | Methyl | 2960 - 2870 |

| C=C Stretching (In-ring) | Aromatic (Benzene) | 1600 - 1585 & 1500 - 1400 |

| CH₂ Scissoring (Bending) | Alicyclic (Cyclohexyl) | 1470 - 1448 |

| CH₃ Bending (Symmetric) | Methyl | ~1375 |

| C-H Out-of-Plane Bending (Wagging) | Aromatic (Benzene) | 900 - 850 |

Analysis of Benzene Ring Substitution Patterns via IR Fingerprints

The substitution pattern on a benzene ring significantly influences the out-of-plane (oop) C-H bending vibrations, which give rise to strong absorptions in the 900-675 cm⁻¹ "fingerprint" region of the IR spectrum. nist.gov The position and number of these bands are highly diagnostic of the arrangement of substituents.

For this compound, the benzene ring is 1,2,4,5-tetrasubstituted. This specific substitution pattern leaves two adjacent hydrogen atoms on the ring. Molecules with two adjacent aromatic C-H bonds typically exhibit a strong out-of-plane bending absorption in the 900-850 cm⁻¹ range. The presence of a strong band in this region would be a key indicator confirming the 1,2,4,5-tetrasubstitution pattern.

Further confirmation can be found in the 2000-1665 cm⁻¹ region, where weak "overtone" or "combination" bands appear. researchgate.netresearchgate.net The pattern of these weak absorptions is also characteristic of the ring's substitution pattern. For a 1,2,4,5-tetrasubstituted benzene, a specific, recognizable pattern of overtone bands is expected, which can be compared with reference spectra of similarly substituted compounds, such as 1,2,4,5-tetramethylbenzene (B166113) (durene). nist.gov The combination of a strong oop C-H band between 900-850 cm⁻¹ and the characteristic overtone pattern provides a reliable IR fingerprint for the specific isomerism of this compound.

| Substitution Pattern | Number of Adjacent Aromatic H's | Characteristic IR Out-of-Plane C-H Bending (cm⁻¹) |

| Monosubstituted | 5 | 770 - 730 and 710 - 690 |

| 1,2-Disubstituted (Ortho) | 4 | 770 - 735 |

| 1,3-Disubstituted (Meta) | 3 + 1 | 810 - 750 and 710 - 690 |

| 1,4-Disubstituted (Para) | 2 + 2 | 840 - 810 |

| 1,2,4,5-Tetrasubstituted | 2 | 900 - 850 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern provides detailed information about the electron density distribution, from which a model of the molecular and crystal structure can be built. For this compound, a crystallographic analysis would yield unambiguous data on its solid-state conformation, bond parameters, and intermolecular interactions. As of this writing, specific experimental X-ray crystallographic data for this compound is not publicly available. The following sections describe the crucial information that such an analysis would provide.

Determination of Crystal System and Space Group

Furthermore, the analysis reveals the crystal's space group, which describes the complete set of symmetry operations (e.g., rotations, reflections, inversions) that map the crystal onto itself. The space group provides fundamental information about the packing of the molecules and the symmetry of the asymmetric unit, which is the smallest part of the unit cell from which the entire cell can be generated by the symmetry operations.

| Crystal System | Minimum Symmetry Required |

| Triclinic | None (or inversion center) |

| Monoclinic | One 2-fold rotation axis or one mirror plane |

| Orthorhombic | Three mutually perpendicular 2-fold axes or mirror planes |

| Tetragonal | One 4-fold rotation axis |

| Trigonal | One 3-fold rotation axis |

| Hexagonal | One 6-fold rotation axis |

| Cubic | Four 3-fold rotation axes |

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the structure is solved and refined, a precise set of atomic coordinates is obtained for every atom in the asymmetric unit. From these coordinates, exact intramolecular geometric parameters can be calculated with very high precision.

Bond Lengths: The distances between the nuclei of bonded atoms would be determined, providing insight into the nature of the chemical bonds (e.g., C-C single bonds in the cyclohexyl rings vs. C-C aromatic bonds in the benzene ring).

Bond Angles: The angles between adjacent bonds would be precisely measured. This would confirm the expected sp² hybridization (~120°) of the benzene ring carbons and the sp³ hybridization (~109.5°) within the cyclohexyl rings, revealing any strain-induced distortions.

Torsion Angles (Dihedral Angles): These angles describe the conformation of the molecule, particularly the rotation around single bonds. Key torsion angles would include those defining the chair conformation of the cyclohexyl rings and, crucially, the angles describing the orientation of the cyclohexyl and methyl substituents relative to the plane of the central benzene ring.

Characterization of Crystal Packing and Supramolecular Networks

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is fundamental to understanding the supramolecular chemistry of the compound. For a non-polar molecule like this compound, the crystal packing is expected to be governed by weak, non-covalent interactions, primarily van der Waals forces and potentially weak C-H···π interactions.

The analysis would identify the key intermolecular contacts and motifs that dictate the solid-state architecture. It would show how the bulky cyclohexyl groups and the planar aromatic core of neighboring molecules interdigitate to achieve efficient space-filling. Understanding these packing arrangements is crucial as they influence the material's physical properties, such as its melting point, density, and solubility.

Advanced Chromatographic Separations for Substituted Benzene Systems

The separation and quantification of specific substituted benzene isomers, such as this compound, from complex matrices necessitate the use of advanced chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose, offering high resolution and sensitivity. When coupled with mass spectrometry (MS), these methods provide unparalleled specificity for trace-level analysis.

Gas Chromatography (GC) and Liquid Chromatography (HPLC) Method Development

The development of robust GC and HPLC methods is crucial for the accurate analysis of this compound. Method parameters must be carefully optimized to achieve efficient separation from structurally similar compounds.

Gas Chromatography (GC)

GC is a primary technique for the analysis of volatile and semi-volatile aromatic compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For high-molecular-weight substituted benzenes like this compound, a non-polar or mid-polarity stationary phase is typically employed.

Method development for this compound would involve the optimization of several key parameters. The choice of the capillary column is critical; a common choice for alkylated benzenes is a fused silica (B1680970) capillary column coated with a phase like 5% phenyl-methylpolysiloxane. usgs.gov The oven temperature program is another vital parameter that needs to be optimized to ensure good resolution and reasonable analysis times. An initial lower temperature allows for the separation of more volatile components, while a gradual ramp to a higher temperature facilitates the elution of high-boiling point analytes like this compound. The injector temperature and type (e.g., split/splitless) are also adjusted to ensure efficient and reproducible sample introduction.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |

| Injector | Splitless, 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320°C (FID) |

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile substituted benzenes, reverse-phase HPLC is a suitable alternative. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound can be effectively achieved on a C18 or a phenyl-hexyl column. gcms.cz

Method development in HPLC focuses on the composition of the mobile phase. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate a wide range of compounds with different polarities and to elute strongly retained components like this compound in a reasonable time with good peak shape. Other parameters to optimize include the flow rate, column temperature, and detector wavelength (if using a UV detector).

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Start at 70% B, increase to 100% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV at 254 nm or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of alkylated aromatic compounds in various matrices. nih.govgcms.cz The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for highly confident identification.

For trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In this mode, only a few characteristic ions for the target analyte are monitored, which significantly increases the signal-to-noise ratio and lowers the detection limits compared to full-scan mode. The fragmentation of alkyl-substituted benzenes in the mass spectrometer often results in a prominent peak corresponding to the tropylium ion (m/z 91), which can be a useful diagnostic ion. nih.gov

| Parameter | Condition |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temperature | 290°C |

| Ion Source Temperature | 230°C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of a wide range of aromatic compounds, especially those that are not amenable to GC analysis. nih.govacs.org The interface between the LC and the MS is a critical component, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices for aromatic compounds. For nonpolar compounds like this compound, APCI is often more suitable.

Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity. In this technique, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for quantification at very low levels. nih.gov

| Parameter | Condition |

|---|---|

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive |

| Mass Analyzer | Triple Quadrupole |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Reactivity and Mechanistic Studies of 1,4 Dicyclohexyl 2,5 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions on Dicyclohexyl-dimethylbenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The presence of four alkyl groups on the 1,4-dicyclohexyl-2,5-dimethylbenzene ring makes it significantly more complex than benzene itself.

Both methyl and cyclohexyl groups are classified as alkyl groups. Alkyl groups are known to be activating substituents in electrophilic aromatic substitution. libretexts.org They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgwikipedia.org Consequently, this compound is expected to be an activated system, more reactive towards electrophiles than benzene, assuming other factors like steric hindrance are not prohibitive.

In terms of directing effects, all activating groups are ortho-, para-directors. aakash.ac.inorganicchemistrytutor.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the available positions for substitution are C3 and C6.

The directive influences of the four substituents are as follows:

C1-Cyclohexyl group: Directs to C2 (occupied) and C6.

C2-Methyl group: Directs to C1 (occupied) and C3.

C4-Cyclohexyl group: Directs to C3 and C5 (occupied).

C5-Methyl group: Directs to C4 (occupied) and C6.

The cumulative effect of all four activating groups is to direct any incoming electrophile to the only available positions, C3 and C6. Both positions are electronically favored for attack.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| Methyl (-CH₃) | Electron-donating (+I) | Activating | Ortho, Para |

| Cyclohexyl (-C₆H₁₁) | Electron-donating (+I) | Activating | Ortho, Para |

While the electronic effects activate the ring and direct substitution to the C3 and C6 positions, steric hindrance plays a crucial, often dominant, role in the reactivity of highly substituted aromatic systems. fiveable.me Steric effects refer to the spatial arrangement of atoms and the physical blocking of a reaction site by bulky groups. fiveable.me

The cyclohexyl group is significantly larger and bulkier than the methyl group. msu.edu The only available positions for electrophilic attack, C3 and C6, are each flanked by a methyl group and a bulky cyclohexyl group. The approach of an electrophile to these positions is severely impeded by the spatial bulk of the adjacent cyclohexyl substituents. youtube.com

This substantial steric hindrance is expected to dramatically decrease the rate of electrophilic aromatic substitution reactions. fiveable.me While the ring is electronically activated, the reaction kinetics would likely be very slow. In many cases, bulky substituents can entirely prevent a reaction that would otherwise be favorable. fiveable.me Therefore, forcing conditions, such as high temperatures or highly reactive electrophiles, may be necessary to achieve any substitution on the this compound ring. The steric crowding makes it a challenging substrate for typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation. msu.edu

Oxidation Reactions of Aromatic and Alicyclic Moieties

The oxidation of this compound can target the alkyl side chains (methyl and cyclohexyl groups) or the aromatic ring itself, depending on the reagents and conditions used.

Alkyl groups attached to a benzene ring are susceptible to oxidation, particularly if they possess a benzylic hydrogen—a hydrogen atom on the carbon directly attached to the ring. libretexts.orglibretexts.org Both the methyl and cyclohexyl groups in this compound have benzylic hydrogens, making them potential sites for oxidative reactions. libretexts.org

Under strong oxidizing conditions, such as treatment with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, alkyl side chains with at least one benzylic hydrogen are typically oxidized all the way to carboxylic acid groups (-COOH). libretexts.org In this case, all four alkyl groups would be cleaved, leading to the formation of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid).

Selective oxidation is more challenging. Milder oxidizing agents can sometimes convert benzylic C-H bonds to alcohols. youtube.com For instance, the benzylic position of the cyclohexyl group could potentially be oxidized to a hydroxyl group. However, achieving selectivity between the methyl and cyclohexyl groups, or preventing over-oxidation, would require carefully controlled reaction conditions and specialized reagents. google.com

| Reagent / Condition | Target Moiety | Predicted Product(s) |

| Hot KMnO₄ / H₃O⁺ | Methyl & Cyclohexyl Groups | Pyromellitic acid |

| Mild Oxidizing Agents | Benzylic C-H | Potential for benzylic hydroxylation |

The benzene ring is generally resistant to oxidation due to its aromatic stability. fiveable.me However, under very harsh conditions, such as with powerful oxidizing agents like ozone or under high temperatures and pressures, the aromatic ring can be cleaved. For highly alkylated benzenes, oxidation often proceeds through the formation of intermediate phenols and quinones before the ring is opened. Given the stability of the aromatic core, oxidation of the alkyl side chains is the much more probable reaction pathway under typical laboratory conditions.

Reduction Reactions and Hydrogenation of this compound

The primary reduction reaction for an aromatic compound like this compound is the hydrogenation of the benzene ring. This reaction converts the aromatic ring into a cyclohexane (B81311) ring, a process that requires a catalyst and typically high pressures of hydrogen gas.

The catalytic hydrogenation of the aromatic core would yield 1,4-dicyclohexyl-2,5-dimethylcyclohexane . This reaction breaks the aromaticity of the system, resulting in a fully saturated alicyclic compound. Common catalysts for this transformation include rhodium, ruthenium, and platinum. libretexts.orglibretexts.org

The hydrogenation process introduces new stereocenters into the molecule. The relative orientations of the four substituents on the newly formed cyclohexane ring can lead to various stereoisomers (cis/trans isomers). The specific distribution of these isomers would depend on the catalyst used, the reaction conditions (temperature and pressure), and the stereochemical course of the hydrogen addition to the aromatic ring.

Reduction of the Aromatic Ring System

The reduction of the benzene ring in this compound to a cyclohexane ring is a challenging transformation due to the inherent stability of the aromatic system. However, two primary methods can be considered for this purpose: catalytic hydrogenation and dissolving metal reduction (Birch reduction).

Catalytic Hydrogenation:

Complete hydrogenation of the aromatic ring in this compound would yield the corresponding 1,4-dicyclohexyl-2,5-dimethylcyclohexane. This reaction typically requires forcing conditions due to the stability of the aromatic ring. High pressures and temperatures, along with active catalysts, are generally necessary to overcome the resonance energy of the benzene ring. libretexts.orglumenlearning.com

For sterically hindered aromatic compounds, the choice of catalyst is crucial. Rhodium on carbon (Rh/C) has been shown to be a particularly effective catalyst for the hydrogenation of various aromatic compounds, including alkylbenzenes, under relatively mild conditions compared to other catalysts. organic-chemistry.org

Table 1: Hypothetical Conditions for Catalytic Hydrogenation of this compound

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Expected Product |

| Rh/C | 5 | 80 | Water | 1,4-Dicyclohexyl-2,5-dimethylcyclohexane |

| PtO₂ | 100-200 | 25-100 | Acetic Acid | 1,4-Dicyclohexyl-2,5-dimethylcyclohexane |

| Ni | 100-200 | 150-200 | Ethanol | 1,4-Dicyclohexyl-2,5-dimethylcyclohexane |

Birch Reduction:

The Birch reduction offers a method for the partial reduction of the aromatic ring, yielding a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.comlibretexts.org This reaction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, in the presence of an alcohol as a proton source. The regioselectivity of the Birch reduction is sensitive to the electronic nature of the substituents on the aromatic ring. In the case of this compound, the alkyl groups are electron-donating, which would direct the reduction to the positions meta and para to these groups.

The expected product would be 1,4-dicyclohexyl-2,5-dimethyl-1,4-cyclohexadiene. The mechanism involves the formation of a radical anion, which is then protonated by the alcohol. A second electron transfer followed by another protonation completes the reduction.

Table 2: Hypothetical Conditions for Birch Reduction of this compound

| Reagents | Solvent | Proton Source | Expected Product |

| Na or Li | Liquid NH₃ | Ethanol | 1,4-Dicyclohexyl-2,5-dimethyl-1,4-cyclohexadiene |

Transformations of Cyclohexyl Substituents

Functionalization and Derivatization for Advanced Chemical Synthesis

The functionalization of this compound is a key step for its potential use as a precursor in the synthesis of more complex molecules, including oligomers and polymers. The introduction of various functional groups onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions, though the steric hindrance of the molecule presents a significant challenge.

Introduction of Halogen, Nitrogen, and Sulfur-Containing Substituents

Halogenation:

The introduction of halogen atoms (bromine, chlorine, iodine) onto the aromatic ring would likely proceed via electrophilic aromatic substitution. Given the presence of four alkyl substituents, the remaining two positions on the benzene ring are sterically hindered. However, with appropriate reagents and conditions, halogenation may be possible. For example, the bromination of the structurally similar 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been reported using N-bromosuccinimide (NBS). researchgate.net Similarly, iodination of substituted benzenes has been achieved using N-iodosuccinimide (NIS) in the presence of an acid catalyst. nih.gov

For this compound, direct bromination could potentially yield 3-bromo-1,4-dicyclohexyl-2,5-dimethylbenzene. The reaction conditions would need to be carefully optimized to achieve mono-substitution and avoid side reactions.

Nitration and Sulfonation:

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. However, the steric hindrance in this compound would make these reactions challenging. The bulky cyclohexyl groups would likely impede the approach of the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃) to the aromatic ring. If successful, these reactions would introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively, which can be further converted into other functional groups.

Table 3: Predicted Functionalization Reactions of this compound

| Reaction | Reagents | Potential Product |

| Bromination | Br₂ / FeBr₃ or NBS | 3-Bromo-1,4-dicyclohexyl-2,5-dimethylbenzene |

| Iodination | I₂ / HNO₃ or NIS / TFA | 3-Iodo-1,4-dicyclohexyl-2,5-dimethylbenzene |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-1,4-dicyclohexyl-2,5-dimethylbenzene |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

Coupling Reactions for Oligomer and Polymer Precursors